![molecular formula C20H20N4O2 B11143761 N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide](/img/structure/B11143761.png)
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide
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Overview
Description
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications . This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide typically involves the construction of the indole and indazole rings followed by their coupling. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The indazole ring can be synthesized through various methods, including the reaction of ortho-diamines with carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-diones.
Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts such as Lewis acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can yield indole-2,3-diones, while reduction can produce indoline derivatives .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . This compound may exert its effects by modulating enzyme activity, receptor binding, and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Melatonin: N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide, known for its role in regulating sleep-wake cycles.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Uniqueness
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide is unique due to its specific structural features, including the presence of both indole and indazole moieties. This dual-ring system may confer distinct biological activities and therapeutic potential compared to other indole derivatives .
Biological Activity
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's molecular formula is C21H21N3O2 with a molecular weight of approximately 391.5 g/mol. Its structure incorporates an indole moiety, which is known for its diverse biological activities, enhanced by the presence of a methoxy group.
Biological Activity Overview
Research indicates that indole derivatives, particularly those with methoxy substitutions, exhibit a range of biological activities including:
- Anti-inflammatory properties
- Anticancer effects
- Antimicrobial activity
These activities are often attributed to the compound's ability to interact with various biological targets, such as enzymes and receptors involved in disease processes .
The biological effects of this compound may be mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Interaction : The compound may bind to specific receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key features:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-(2-methoxyethyl)-1H-indole-3-carboxamide | Lacks additional indole substitution | Simpler structure may lead to different reactivity |
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1H-indole-3-carboxamide | Lacks methoxyethyl group | Different substitution pattern affects activity |
5-Methoxyindole derivatives | Varying positions of methoxy groups | Influence on reactivity and biological activity |
The specific substitution pattern in this compound may confer distinct biological activities compared to its analogs .
Case Studies and Research Findings
Several studies have explored the biological activity of indazole-containing compounds, providing insights into their pharmacological potential:
Antitumor Activity
Recent literature highlights the antitumor potential of indazole derivatives. For instance, compounds similar to N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indazole have demonstrated significant inhibition of tumor growth in various cancer models. Notably, one study reported IC50 values in the low nanomolar range for PLK4 inhibitors derived from indazole structures .
Inhibition Studies
In vitro studies have shown that related compounds can effectively inhibit key enzymes involved in cancer cell proliferation. For example, one class of derivatives exhibited IC50 values ranging from 0.64 μM to 69.1 nM against various cancer cell lines .
Properties
Molecular Formula |
C20H20N4O2 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyindol-1-yl)ethyl]-1-methylindazole-3-carboxamide |
InChI |
InChI=1S/C20H20N4O2/c1-23-16-7-4-3-6-15(16)19(22-23)20(25)21-11-13-24-12-10-14-17(24)8-5-9-18(14)26-2/h3-10,12H,11,13H2,1-2H3,(H,21,25) |
InChI Key |
CVQYNTOFSADHEN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NCCN3C=CC4=C3C=CC=C4OC |
Origin of Product |
United States |
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